molecular formula C11H14F3N5 B11732627 1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine

1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine

Cat. No.: B11732627
M. Wt: 273.26 g/mol
InChI Key: LAUOALPMMCLZRC-UHFFFAOYSA-N
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Description

1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions for each step mentioned above. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, methyl iodide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine stands out due to its dual methyl groups and trifluoromethyl substitution, which confer unique chemical and biological properties. These structural features enhance its stability, reactivity, and binding affinity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H14F3N5

Molecular Weight

273.26 g/mol

IUPAC Name

2,4-dimethyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]pyrazol-3-amine

InChI

InChI=1S/C11H14F3N5/c1-7-5-16-19(3)10(7)15-6-8-4-9(11(12,13)14)17-18(8)2/h4-5,15H,6H2,1-3H3

InChI Key

LAUOALPMMCLZRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=CC(=NN2C)C(F)(F)F

Origin of Product

United States

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